Isobutyl tiglate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEGQMQKHFPBEW-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886456 | |

| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61692-84-0 | |

| Record name | Isobutyl tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61692-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061692840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

isobutyl tiglate chemical properties

An In-depth Technical Guide to the Chemical Properties of Isobutyl Tiglate

Abstract

This technical guide provides a comprehensive analysis of the chemical and physical properties of isobutyl tiglate (CAS No: 61692-84-0), an unsaturated ester of significant interest in the flavor, fragrance, and fine chemical industries. As 2-methylpropyl (E)-2-methylbut-2-enoate, its unique structural characteristics—a branched alkyl chain combined with an α,β-unsaturated carbonyl system—give rise to its distinct organoleptic properties and chemical reactivity. This document details its molecular structure, physicochemical parameters, spectroscopic profile, synthesis protocols, and reactivity considerations. The information is curated for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, analysis, and application.

Introduction: Understanding Isobutyl Tiglate

Isobutyl tiglate is an organic compound classified as an ester. It is formed from tiglic acid, an unsaturated carboxylic acid, and isobutanol, a branched primary alcohol. The most common and stable isomer is the (E)-isomer, which is formally named 2-methylpropyl (E)-2-methylbut-2-enoate.[1][2] Its molecular structure is the primary determinant of its chemical behavior and physical properties.

Found naturally in Roman chamomile oil, isobutyl tiglate is valued for its characteristic herbal and pungent aroma.[3] This has led to its widespread use as a perfuming and flavoring agent.[1][3] From a chemical standpoint, the molecule contains two key functional groups that dictate its reactivity: the ester linkage and the carbon-carbon double bond. Understanding the interplay of these groups is crucial for its synthesis, purification, and application, as well as for predicting its stability and potential degradation pathways. This guide serves as a foundational resource for professionals working with this versatile chemical.

Molecular Structure and Isomerism

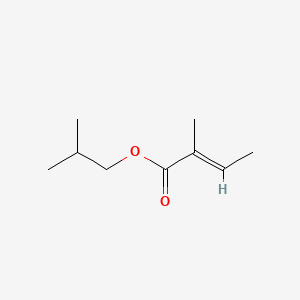

The chemical identity of isobutyl tiglate is defined by its molecular formula, C9H16O2, and a molecular weight of approximately 156.22 g/mol .[1] The structure features a nine-carbon backbone. The tiglate moiety contains a double bond between the second and third carbon atoms of the butenoate chain, with methyl groups at the second carbon and on the propyl chain of the isobutyl group.

The geometry of the double bond is critical. The term "tiglate" specifically refers to the (E)-isomer of 2-methyl-2-butenoic acid, where the main carbon chain substituents are on opposite sides of the double bond. This stereochemistry is thermodynamically more stable than its (Z)-isomer, angelic acid ester, and is the commercially prevalent form.

Caption: 2D structure of (E)-isobutyl tiglate.

Physicochemical Properties

The physical properties of isobutyl tiglate are consistent with those of a medium-chain fatty acid ester. It exists as a colorless liquid at standard temperature and pressure.[3] Its relatively high boiling point is a direct consequence of its molecular weight and ester functionality, which allows for dipole-dipole interactions, albeit weaker than the hydrogen bonding found in alcohols of similar mass. The branching in the isobutyl group slightly lowers the boiling point compared to its straight-chain isomer, n-butyl tiglate (196 °C).[4]

A summary of its key quantitative properties is presented below.

| Property | Value | Conditions | Source |

| CAS Number | 61692-84-0 | N/A | [1][3] |

| Molecular Formula | C9H16O2 | N/A | [1][3] |

| Molecular Weight | 156.22 g/mol | N/A | [1][3] |

| Appearance | Colorless clear liquid | 25 °C | [3] |

| Boiling Point | 182.0 - 184.0 °C | 760 mmHg | [3] |

| Specific Gravity | 0.899 - 0.902 | 20 °C | [3] |

| Refractive Index | 1.436 - 1.438 | 20 °C, nD | [3] |

| Flash Point | 67.22 °C (153.0 °F) | Closed Cup | [3] |

| Vapor Pressure | 0.617 mmHg | 25 °C (est.) | [3] |

| Solubility in Water | 164.4 mg/L | 25 °C (est.) | [3] |

| Solubility | Soluble in alcohol | Standard | [3] |

| logP (o/w) | 3.279 | (est.) | [3] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of isobutyl tiglate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a distinct fingerprint. Key signals include a doublet for the six protons of the two methyl groups on the isobutyl chain, a multiplet for the single methine proton, and a doublet for the methylene protons adjacent to the ester oxygen. The tiglate moiety shows two methyl signals and a quartet for the vinyl proton, with coupling constants confirming the (E)-configuration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals. The carbonyl carbon of the ester is the most downfield signal (typically ~167 ppm). The two olefinic carbons will appear in the 128-138 ppm range, while the remaining sp³ hybridized carbons of the isobutyl and methyl groups will be found upfield.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by two strong absorption bands. A sharp peak around 1710-1730 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the α,β-unsaturated ester. Another strong band appears in the 1150-1250 cm⁻¹ region, corresponding to the C-O stretching of the ester linkage. A peak at approximately 1650 cm⁻¹ for the C=C double bond stretch is also expected.

-

MS (Mass Spectrometry): Under electron ionization (EI), isobutyl tiglate undergoes characteristic fragmentation. The molecular ion peak (M⁺) at m/z 156 may be observed. More prominent fragments typically include the loss of the isobutoxy group or the isobutyl group. Key fragments reported in literature include a base peak at m/z 83 , corresponding to the tigloyl cation [C5H7O]+, and other significant peaks at m/z 55 and m/z 101 .[1]

Synthesis and Reactivity

Synthesis: Fischer-Speier Esterification

The most direct and industrially common method for synthesizing isobutyl tiglate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of tiglic acid with isobutanol. The reaction is reversible, so it is typically driven to completion by removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus.

Caption: Fischer esterification of tiglic acid and isobutanol.

Experimental Protocol: Synthesis of Isobutyl Tiglate

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

-

Charging Reactants: To the flask, add tiglic acid (1.0 eq), isobutanol (2.0-3.0 eq, serves as reactant and solvent), and a suitable solvent for azeotropic distillation (e.g., toluene, ~40% of the alcohol volume).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1-2 mol% of the limiting reactant).

-

Reaction: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours), indicating the reaction is complete.

-

Workup - Neutralization: Allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash to remove residual water and salts.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene and excess isobutanol via rotary evaporation.

-

Purification: For high purity, the crude product should be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature/pressure range for isobutyl tiglate.

-

Characterization: Confirm the identity and purity of the final product using GC-MS, NMR, and IR spectroscopy.

Reactivity Profile

-

Ester Hydrolysis: The ester bond is susceptible to hydrolysis under both acidic and basic conditions, yielding isobutanol and tiglic acid. This degradation pathway is important to consider for formulation stability, especially in aqueous or high-pH systems.

-

Double Bond Reactivity: The electron-deficient α,β-unsaturated system can undergo nucleophilic conjugate addition. The double bond is also susceptible to electrophilic addition reactions (e.g., halogenation) and can be reduced via catalytic hydrogenation.

-

Polymerization: Like other unsaturated esters, isobutyl tiglate can potentially undergo free-radical polymerization, especially when exposed to heat, light, or radical initiators.[5] This is why commercial samples are often supplied with a stabilizer like hydroquinone (HQ) to inhibit this process.[3]

Applications and Natural Occurrence

The primary application of isobutyl tiglate is in the flavor and fragrance industry.[3] Its organoleptic profile is described as herbal and pungent, making it a valuable component in creating floral and herbal notes in perfumes and cosmetic products.[3] It is also used to impart specific flavor characteristics in food products.

In nature, isobutyl tiglate is a known volatile organic compound found in the essential oil of Roman chamomile (Chamaemelum nobile), contributing to its characteristic scent.[3] Its presence in other plants like Chenopodium ambrosioides has also been reported.[3]

Safety and Handling

According to available safety data, isobutyl tiglate is classified as a skin irritant.[3] Therefore, appropriate personal protective equipment, including chemical-resistant gloves and safety glasses, should always be worn when handling the substance.[6] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[6] It has a flash point of 67.22 °C, indicating it is a combustible liquid and should be kept away from open flames and sources of ignition. For detailed handling and disposal information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Isobutyl tiglate is a chemically significant molecule with well-defined properties. Its structure, dominated by an (E)-configured double bond and a branched ester group, dictates its unique physical and organoleptic characteristics. A thorough understanding of its spectroscopic profile is essential for its identification, while knowledge of its synthesis via Fischer esterification and its reactivity—particularly hydrolysis and potential polymerization—is critical for its effective application and formulation. Its role as a key component in flavors and fragrances, derived from both natural and synthetic sources, underscores its commercial and scientific importance.

References

-

The Good Scents Company. (n.d.). isobutyl tiglate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). butyl tiglate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isoamyl tiglate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isopropyl tiglate. Retrieved from [Link]

-

PubChem. (n.d.). Isobutyl tiglate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of n-Butyl tiglate. Retrieved from [Link]

-

NIST. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Isopropyl tiglate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Isobutyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity Ratio of Isobutyl Alcohol Ethoxylates with Acrylic Acid and the Segment Distribution of Copolymer. Retrieved from [Link]

Sources

- 1. 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | C9H16O2 | CID 5367806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester [webbook.nist.gov]

- 3. isobutyl tiglate, 61692-84-0 [thegoodscentscompany.com]

- 4. butyl tiglate, 7785-66-2 [thegoodscentscompany.com]

- 5. Isobutyl acrylate | C7H12O2 | CID 7819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ISOBUTYL TIGLATE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Isobutyl Tiglate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of isobutyl tiglate, a significant ester in the flavor and fragrance industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, its primary applications, and essential safety and handling procedures.

Introduction and Chemical Identity

Isobutyl tiglate, systematically known as 2-methylpropyl (E)-2-methylbut-2-enoate, is an organic ester characterized by a distinct herbal and pungent aroma.[1] Its molecular structure consists of an isobutyl alcohol moiety esterified with tiglic acid, which is the (E)-isomer of 2-methyl-2-butenoic acid. This seemingly simple structure is a key contributor to complex flavor and fragrance profiles in various consumer and industrial products.

Table 1: Chemical Identifiers for Isobutyl Tiglate

| Identifier | Value | Source |

| IUPAC Name | 2-methylpropyl (E)-2-methylbut-2-enoate | PubChem[2] |

| Synonyms | Isobutyl (E)-2-methylcrotonate, Tiglic Acid Isobutyl Ester | PubChem[2] |

| CAS Number | 61692-84-0 | The Good Scents Company[1] |

| Molecular Formula | C₉H₁₆O₂ | The Good Scents Company[1] |

| Molecular Weight | 156.22 g/mol | PubChem[2] |

| InChIKey | XDEGQMQKHFPBEW-VMPITWQZSA-N | PubChem[2] |

Physicochemical Properties

Isobutyl tiglate is a colorless liquid under standard conditions, with solubility characteristics typical of a medium-chain ester.[1] A summary of its key physical and chemical properties is presented in Table 2. These properties are crucial for its application in various formulations, dictating its volatility, solubility in different media, and stability.

Table 2: Physicochemical Properties of Isobutyl Tiglate

| Property | Value | Unit | Conditions |

| Appearance | Colorless clear liquid | - | Ambient |

| Assay | 98.00 to 100.00 | % | - |

| Specific Gravity | 0.899 to 0.902 | g/cm³ | at 20.00 °C |

| Refractive Index | 1.436 to 1.438 | - | at 20.00 °C |

| Boiling Point | 182.00 to 184.00 | °C | at 760.00 mm Hg |

| Flash Point | 67.22 | °C | TCC |

| Solubility | Soluble in alcohol, sparingly soluble in water (164.4 mg/L est.) | - | at 25 °C |

Data sourced from The Good Scents Company.[1]

Synthesis of Isobutyl Tiglate via Fischer Esterification

The primary industrial and laboratory synthesis of isobutyl tiglate is achieved through the Fischer esterification of tiglic acid with isobutanol in the presence of an acid catalyst. This reversible reaction is a cornerstone of ester production, driven to completion by manipulating reaction equilibria.

Mechanistic Rationale

The Fischer esterification mechanism proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), plays a pivotal role by protonating the carbonyl oxygen of tiglic acid.[3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isobutanol.

The subsequent steps involve proton transfers to form a good leaving group (water) and its eventual elimination to yield the protonated ester.[3] Deprotonation of this intermediate affords the final isobutyl tiglate product. The reversibility of the reaction necessitates strategies to drive the equilibrium towards the product side. This is commonly achieved by using an excess of one reactant (typically the less expensive alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[3]

Caption: Fischer Esterification workflow for Isobutyl Tiglate synthesis.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis of isobutyl tiglate.

Materials and Equipment:

-

Tiglic acid (1.0 mol)

-

Isobutanol (3.0 mol, excess)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 mol)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask, add tiglic acid and an excess of isobutanol. While stirring, slowly add the concentrated sulfuric acid.

-

Causality: Using excess isobutanol shifts the reaction equilibrium towards the product side, maximizing the yield of the ester. The slow addition of the strong acid catalyst prevents an excessive exothermic reaction.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Causality: Heating the reaction increases the rate of reaction. Refluxing prevents the loss of volatile reactants and solvent.

-

-

Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing deionized water. Add diethyl ether to extract the crude ester.[5]

-

Causality: The ester is more soluble in the organic solvent (diethyl ether) than in water, allowing for its separation from the water-soluble byproducts and excess alcohol.

-

-

Carefully wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted tiglic acid.[6] (Caution: CO₂ evolution).

-

Saturated sodium chloride solution (brine) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.

-

Causality: The bicarbonate wash is a critical purification step to remove acidic components that could catalyze the reverse reaction or contaminate the final product.

-

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[6] Filter to remove the drying agent. The solvent (diethyl ether) is then removed by rotary evaporation.

-

Causality: Removing all traces of water is essential before the final purification step to prevent contamination.

-

-

Purification: The crude isobutyl tiglate is purified by fractional distillation under reduced pressure to obtain the final product with high purity.

-

Causality: Distillation separates the desired ester from any remaining isobutanol and other non-volatile impurities based on differences in boiling points.

-

Spectroscopic Characterization

The structure of isobutyl tiglate can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the oxygen). The tiglate moiety would exhibit signals for the two methyl groups and the vinylic proton.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester group, the sp² carbons of the double bond, and the sp³ carbons of the isobutyl and methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1700-1720 cm⁻¹ due to the C=O stretching of the α,β-unsaturated ester.[7] Other significant peaks include C-O stretching vibrations around 1100-1200 cm⁻¹ and C-H stretching and bending vibrations.[7][8]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 156. Common fragmentation patterns for esters would also be observed.[2]

Applications in the Flavor and Fragrance Industry

Isobutyl tiglate is primarily utilized as a flavor and fragrance ingredient due to its unique organoleptic properties. Its "herbal pungent" scent profile makes it a valuable component in creating complex aromas.[1]

Table 3: Applications of Isobutyl Tiglate

| Industry | Application Area | Olfactory/Flavor Contribution | Recommended Usage Level |

| Fragrance | Perfumes, Colognes, Personal Care Products | Provides herbal, green, and slightly fruity notes. | Up to 1.0000% in the fragrance concentrate.[1] |

| Flavor | Food and Beverages | Contributes to fruity and herbal flavor profiles, particularly in tropical fruit and mint formulations. | Varies by application. |

The structural similarity to other tiglate esters, such as isopropyl tiglate (used in mango and mint flavors) and isoamyl tiglate (fruity and herbal notes), highlights the importance of the tiglate moiety in generating these characteristic scents and tastes.[9]

Safety and Handling

Isobutyl tiglate is classified as an irritant and can cause skin irritation.[1] Therefore, appropriate safety precautions must be observed during its handling and use.

-

Personal Protective Equipment (PPE): Wear suitable gloves, safety glasses, and a lab coat to avoid skin and eye contact.

-

Handling: Handle in a well-ventilated area or under a fume hood to minimize inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the substance in accordance with local, state, and federal regulations.

Conclusion

Isobutyl tiglate is a commercially important ester with well-defined physicochemical properties and established applications in the flavor and fragrance sector. Its synthesis via Fischer esterification is a robust and scalable process, grounded in fundamental principles of organic chemistry. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and industrial settings.

References

-

The Good Scents Company. (n.d.). isobutyl tiglate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isobutyl tiglate 2-butenoic acid, 2-methyl-, 2-methylpropyl ester, (E). Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Wender, P. A., et al. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry, 14(11), 1267–1272. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367806, 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of isobutyl propionate using immobilized lipase in a solvent free system: Optimization and kinetic studies. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (a and b) and 13 C-NMR (c and d) (CDCl 3 /TMS) spectra of RB21321b2 (a and c) and. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isopropyl tiglate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isopropyl tiglate. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). butyl tiglate. Retrieved from [Link]

-

Spectroscopy Online. (2022, January 1). The Infrared Spectra of Polymers IV: Rubbers. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

Sources

- 1. isobutyl tiglate, 61692-84-0 [thegoodscentscompany.com]

- 2. 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | C9H16O2 | CID 5367806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. isopropyl tiglate, 1733-25-1 [thegoodscentscompany.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Physicochemical Properties of Isobutyl Tiglate, with a Focus on Boiling Point Determination

Introduction to Isobutyl Tiglate

Isobutyl tiglate, systematically named 2-methylpropyl (2E)-2-methylbut-2-enoate, is an organic ester recognized for its characteristic aromatic properties.[1] As a member of the tiglate ester family, it finds utility primarily within the flavor and fragrance industries.[2][3] The broader class of tiglate esters has also garnered significant attention in therapeutic research, with compounds like tigilanol tiglate being investigated for various clinical applications, underscoring the importance of understanding the fundamental physicochemical properties of related molecules like isobutyl tiglate.[4] This guide provides a detailed examination of the boiling point of isobutyl tiglate, the experimental methodologies for its precise determination, and the underlying chemical principles that govern this critical physical constant.

Core Physicochemical Properties

A compound's identity and purity are established through its unique set of physicochemical properties. For isobutyl tiglate, these parameters provide a foundational dataset for researchers in synthesis, quality control, and formulation.

| Property | Value | Source |

| IUPAC Name | 2-methylpropyl (E)-2-methylbut-2-enoate | [1] |

| CAS Number | 61692-84-0 | [2] |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | Colorless clear liquid (estimated) | [2] |

| Boiling Point | 182.00 to 184.00 °C at 760.00 mm Hg | [2] |

| Specific Gravity | 0.89900 to 0.90200 @ 20.00 °C | [2] |

| Refractive Index | 1.43600 to 1.43800 @ 20.00 °C | [2] |

| Flash Point | 153.00 °F (67.22 °C) [Tagliabue Closed Cup] | [2] |

| Vapor Pressure | 0.617 mmHg @ 25.00 °C (estimated) | [2] |

| Solubility | Soluble in alcohol; Insoluble in water | [2] |

Analysis of Boiling Point

The boiling point is a critical indicator of a substance's volatility and purity. The experimentally determined boiling point of isobutyl tiglate ranges from 182-184 °C at standard atmospheric pressure (760 mmHg).[2] This value is a direct consequence of its molecular structure and the resulting intermolecular forces.

Causality: The Influence of Molecular Structure

The boiling point of an ester is primarily dictated by its molecular weight and the strength of its intermolecular forces, which are predominantly van der Waals forces and dipole-dipole interactions. Unlike its precursor molecules, isobutyl alcohol and tiglic acid, isobutyl tiglate cannot act as a hydrogen bond donor, resulting in a lower boiling point than compounds of similar molecular weight that possess hydroxyl or carboxyl groups.

The effect of molecular structure can be further elucidated by comparing isobutyl tiglate to its isomers and homologs:

| Compound | Molecular Formula | Boiling Point (°C @ 760 mmHg) | Structural Difference |

| Isobutyl Tiglate | C₉H₁₆O₂ | 182 - 184 | Branched isobutyl group |

| n-Butyl Tiglate | C₉H₁₆O₂ | 196 | Straight-chain butyl group |

| Isoamyl Tiglate | C₁₀H₁₈O₂ | 204 - 205 | Larger isoamyl group (higher MW) |

Data sourced from The Good Scents Company.[2][5][6]

The comparison with n-butyl tiglate is particularly insightful.[5] Although they are isomers with the same molecular weight, the branched structure of the isobutyl group in isobutyl tiglate reduces the effective surface area for van der Waals interactions compared to the straight-chain n-butyl group. This weakening of intermolecular forces leads to a lower boiling point. The higher boiling point of isoamyl tiglate is expected, as its larger molecular weight increases the strength of van der Waals forces.[6]

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

For accurate and efficient determination of a liquid's boiling point, particularly with the sample sizes typical in a research setting, the Thiele tube method is a robust and reliable choice.[7] This technique relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]

Rationale for Method Selection

The Thiele tube apparatus is designed to ensure uniform heating of the heat-transfer fluid (typically mineral oil or silicone oil) through natural convection, providing a stable and consistent temperature gradient. This minimizes the risk of superheating and ensures that the thermometer reading accurately reflects the temperature at which the sample boils. The method is self-validating; the observation of a steady stream of bubbles followed by the liquid being drawn into the capillary tube upon cooling provides a clear and definitive endpoint.[8]

Step-by-Step Methodology

-

Apparatus Assembly :

-

Secure a clean, dry Thiele tube to a retort stand.

-

Fill the Thiele tube with a suitable heat-transfer oil (e.g., mineral oil) to a level just above the top of the side-arm.

-

Attach a small test tube (e.g., 75x10 mm) to a thermometer using a small rubber band or wire, ensuring the bulb of the thermometer is aligned with the bottom of the test tube.

-

Add approximately 0.5 mL of the isobutyl tiglate sample into the test tube.

-

Place a melting point capillary tube (sealed at one end) into the test tube with its open end downwards.

-

-

Boiling Point Measurement :

-

Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil bath. The rubber band should remain above the oil level to prevent degradation.

-

Gently heat the side-arm of the Thiele tube with a microburner or heating mantle.[7] The convection currents will ensure the entire oil bath heats uniformly.

-

Observe the capillary tube. As the temperature rises, air trapped in the capillary will expand and slowly exit as bubbles.

-

Continue gentle heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7] This indicates that the sample has reached its boiling point and its vapor is displacing the remaining air.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[7][8] At this moment, the vapor pressure of the sample equals the atmospheric pressure.

-

-

Data Recording and Validation :

-

Record the temperature observed in the previous step.

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.

-

For rigor, allow the apparatus to cool further and then gently reheat to repeat the measurement. A consistent reading validates the result.

-

Mandatory Safety Precautions

-

Handling Flammable Liquids : Isobutyl tiglate is a combustible liquid.[2] All heating should be performed in a well-ventilated fume hood, away from open flames and ignition sources.[9][10]

-

Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and appropriate gloves at all times. Isobutyl tiglate may cause skin irritation.[2]

-

Thermal Burns : The Thiele tube and hot oil can cause severe burns. Handle the heated apparatus with care, using appropriate clamps and tongs.

-

Ventilation : Ensure adequate ventilation to avoid inhaling vapors.[9]

Experimental Workflow Diagram

Sources

- 1. 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | C9H16O2 | CID 5367806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isobutyl tiglate, 61692-84-0 [thegoodscentscompany.com]

- 3. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]

- 4. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. butyl tiglate, 7785-66-2 [thegoodscentscompany.com]

- 6. isoamyl tiglate, 41519-18-0 [thegoodscentscompany.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

Introduction: Characterizing a Key Aroma Compound

An In-Depth Technical Guide to the Spectral Analysis of Isobutyl Tiglate

Isobutyl tiglate (2-methylpropyl (E)-2-methylbut-2-enoate) is an organic ester recognized for its characteristic herbal and pungent aroma, finding application in the flavor and fragrance industries.[1] Structurally, it is the ester formed from tiglic acid and isobutanol. Accurate structural elucidation and purity assessment are paramount in the development and quality control of products containing this compound. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize isobutyl tiglate.

As a Senior Application Scientist, the objective here is not merely to present data, but to provide a validated, logical framework for its acquisition and interpretation. We will explore the causality behind experimental choices and demonstrate how an integrated spectroscopic approach provides unambiguous structural confirmation.

Compound Profile:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-methylpropyl (E)-2-methylbut-2-enoate | PubChem[2] |

| CAS Number | 61692-84-0 | The Good Scents Company[1] |

| Molecular Formula | C₉H₁₆O₂ | NIST WebBook[3] |

| Molecular Weight | 156.22 g/mol | PubChem[2] |

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For isobutyl tiglate, both ¹H and ¹³C NMR provide distinct, complementary information that maps the entire structure.

Workflow for NMR Analysis

Sources

An In-depth Technical Guide to the Natural Occurrence of Isobutyl Tiglate

Abstract

Isobutyl tiglate, a volatile ester recognized for its characteristic sweet, fruity, and herbaceous aroma, is a significant constituent of various plant essential oils, most notably that of Roman chamomile (Anthemis nobilis). This technical guide provides a comprehensive overview of the natural occurrence of isobutyl tiglate, intended for researchers, scientists, and professionals in the fields of drug development, natural products chemistry, and flavor and fragrance industries. The guide delves into the biosynthetic origins of isobutyl tiglate, detailing the metabolic pathways from its amino acid precursor. Methodologies for its extraction, isolation, and quantification from natural matrices are presented with a focus on practical application and reproducibility. Furthermore, this document explores the known biological activities and potential therapeutic applications of isobutyl tiglate, alongside a comparative perspective on its chemical synthesis. The information is structured to provide both foundational knowledge and in-depth, actionable insights, supported by scientific literature and presented with clarity and technical rigor.

Introduction: The Chemical Identity and Significance of Isobutyl Tiglate

Isobutyl tiglate, systematically named 2-methylpropyl (2E)-2-methyl-2-butenoate, is an organic ester with the chemical formula C₉H₁₆O₂.[1] Its structure is characterized by an isobutyl alcohol moiety esterified with tiglic acid, the trans isomer of 2-methyl-2-butenoic acid. This compound is a key contributor to the aromatic profile of several plants and their essential oils, lending a unique combination of sweet, fruity, and slightly spicy notes.

Beyond its importance in the flavor and fragrance industry, the natural occurrence of isobutyl tiglate and other related esters in medicinal plants like Roman chamomile suggests potential biological activities that are of increasing interest to the pharmaceutical and nutraceutical sectors. Understanding the natural sourcing, biosynthesis, and bioactivity of this molecule is crucial for its sustainable utilization and the development of novel applications.

Table 1: Physicochemical Properties of Isobutyl Tiglate

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor Profile | Sweet, fruity, herbaceous, slightly spicy | |

| Boiling Point | 182-184 °C | [1] |

| Flash Point | 67.22 °C | [1] |

| Specific Gravity | 0.899 - 0.902 @ 20°C | [1] |

| Solubility | Soluble in alcohol, insoluble in water | [1] |

Natural Occurrence of Isobutyl Tiglate

Isobutyl tiglate is found in a variety of plant species, often as a component of their essential oils. The most significant and well-documented source is Roman chamomile (Anthemis nobilis, also known as Chamaemelum nobile), where it is a major volatile constituent.

Predominant Source: Roman Chamomile (Anthemis nobilis)

The essential oil of Roman chamomile is renowned for its calming and anti-inflammatory properties and is widely used in aromatherapy and traditional medicine. Isobutyl tiglate, along with other esters like isobutyl angelate and isoamyl angelate, is a key contributor to the characteristic aroma and potential therapeutic effects of this oil. The concentration of isobutyl tiglate in Roman chamomile oil can vary depending on the geographical origin, cultivation practices, and the specific chemotype of the plant.

Other Documented Natural Sources

While Roman chamomile stands out as the primary source, isobutyl tiglate has also been identified in other plant species, including:

-

Mexican Tea (Chenopodium ambrosioides) : This aromatic herb, used in traditional medicine and as a culinary ingredient, has been reported to contain isobutyl tiglate in its essential oil.

-

Apiaceae Family : Various members of the carrot or parsley family (Apiaceae) are known for their rich and diverse essential oil profiles.[2][3][4][5] While not always a major component, tiglate esters have been reported in this family, suggesting a potential for isobutyl tiglate to be present in some species.

Table 2: Quantitative Occurrence of Isobutyl Tiglate in Roman Chamomile Essential Oil (Selected Studies)

| Plant Source | Plant Part | Extraction Method | Isobutyl Tiglate Content (%) | Reference |

| Anthemis nobilis | Flower heads | Steam Distillation | 37.22 | |

| Anthemis nobilis | Aerial parts | Steam Distillation | 22.4 | |

| Anthemis nobilis | Flowers | Not specified | 11.9 - 13.9 |

Biosynthesis of Isobutyl Tiglate in Plants

The biosynthesis of isobutyl tiglate in plants is a multi-step process involving amino acid catabolism and the enzymatic esterification of an alcohol and an acyl-CoA. The pathway can be logically divided into the formation of its two precursors: tiglyl-CoA and isobutanol.

Formation of Tiglyl-CoA from L-Isoleucine

The carbon skeleton of tiglic acid is derived from the branched-chain amino acid L-isoleucine. The catabolic pathway involves a series of enzymatic reactions:[6]

-

Deamination: L-isoleucine is first deaminated to form α-keto-β-methylvalerate.

-

Decarboxylation: The keto acid undergoes oxidative decarboxylation to yield 2-methylbutyryl-CoA.

-

Dehydrogenation: Finally, 2-methylbutyryl-CoA is dehydrogenated to form tiglyl-CoA.

This pathway is a part of the broader branched-chain amino acid catabolism that occurs in plants.[7][8][9][10][11][12][13][14]

Formation of Isobutanol

Isobutanol is derived from the catabolism of the amino acid L-valine. The pathway shares some enzymes with the isoleucine catabolism pathway and proceeds through the formation of α-ketoisovalerate, which is then decarboxylated and reduced to form isobutanol.

Esterification by Alcohol Acyltransferases (AATs)

The final step in the biosynthesis of isobutyl tiglate is the esterification of isobutanol with tiglyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes facilitate the transfer of the acyl group from an acyl-CoA molecule to an alcohol, forming an ester. While the specific AAT responsible for isobutyl tiglate synthesis has not been definitively characterized, it is hypothesized to be a member of this enzyme family with substrate specificity for tiglyl-CoA and isobutanol.

Diagram 1: Proposed Biosynthetic Pathway of Isobutyl Tiglate

Caption: Proposed biosynthetic pathway of isobutyl tiglate from L-isoleucine and L-valine.

Methodologies for Extraction, Isolation, and Quantification

The analysis of isobutyl tiglate from natural sources requires robust and validated methodologies. The following sections outline a typical workflow for its extraction, isolation, and quantification.

Extraction: Steam Distillation

Steam distillation is the most common and commercially viable method for extracting essential oils, including those rich in isobutyl tiglate, from plant material.[15][16][17][18][19]

Experimental Protocol: Steam Distillation of Roman Chamomile Flowers

-

Plant Material Preparation: Fresh or dried flower heads of Anthemis nobilis are used. For dried material, a gentle crushing can increase the surface area and improve extraction efficiency.

-

Apparatus Setup: A Clevenger-type apparatus is typically used for laboratory-scale steam distillation. The apparatus consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.

-

Distillation Process:

-

The boiling flask is filled with distilled water.

-

The plant material is placed in the biomass flask.

-

The water is heated to boiling, and the steam passes through the plant material, volatilizing the essential oil components.

-

The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

-

The condensate collects in the collection vessel, where the less dense essential oil separates from the aqueous phase (hydrosol).

-

-

Oil Collection and Drying: The essential oil layer is carefully separated from the hydrosol. Anhydrous sodium sulfate is typically added to the collected oil to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent degradation.

Diagram 2: Workflow for Extraction and Analysis of Isobutyl Tiglate

Caption: General workflow for the extraction and analysis of isobutyl tiglate from plant material.

Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of volatile compounds like isobutyl tiglate in essential oils.[13][20][21][22][23][24]

Experimental Protocol: Quantitative GC-MS Analysis of Isobutyl Tiglate

-

Sample Preparation: A stock solution of the essential oil is prepared in a suitable solvent (e.g., hexane or dichloromethane). A known concentration of an internal standard (e.g., n-alkane series or a compound with similar volatility but not present in the sample) is added to the sample solution.

-

GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with a typical split ratio of 1:50.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a mass scan range of m/z 40-400.

-

-

Compound Identification: Isobutyl tiglate is identified by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of isobutyl tiglate is determined by comparing its peak area to that of the internal standard, using a pre-determined response factor.

Biological Activities and Potential Applications

The biological activities of isobutyl tiglate are an area of active research, largely driven by the known therapeutic properties of the essential oils in which it is found.

Sedative and Anxiolytic Effects

Roman chamomile is well-known for its calming effects. While much of the research has focused on other constituents like apigenin, the volatile esters, including isobutyl tiglate and the structurally similar isobutyl angelate, are also believed to contribute to the overall sedative and anxiolytic properties of the essential oil. Inhalation of these volatile compounds may play a role in the aromatherapeutic effects of chamomile.

Antimicrobial Activity

Essential oils containing tiglate esters have demonstrated antimicrobial properties. While specific studies on the antimicrobial activity of pure isobutyl tiglate are limited, there is evidence that related compounds, such as 10-isobutyryloxy-8,9-epoxythymol isobutyrate, exhibit moderate activity against a range of bacteria and fungi.[25] This suggests that isobutyl tiglate may also possess some antimicrobial efficacy.

Potential as a Flavoring and Fragrance Agent

The primary commercial application of isobutyl tiglate is in the flavor and fragrance industry.[1] Its pleasant aroma makes it a valuable ingredient in perfumes, cosmetics, and food products.

Chemical Synthesis: A Comparative Perspective

While natural extraction remains a key source of isobutyl tiglate, particularly for applications requiring a "natural" label, chemical synthesis offers an alternative route for producing this compound. The most common methods for the chemical synthesis of isobutyl tiglate are Fischer-Speier esterification and transesterification.

Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction of tiglic acid with isobutanol.[26][27][28][29][30] The reaction is typically carried out under reflux with a strong acid catalyst such as sulfuric acid. The removal of water as it is formed drives the equilibrium towards the formation of the ester.

Diagram 3: Fischer-Speier Esterification of Tiglic Acid and Isobutanol

Caption: Reaction scheme for the Fischer-Speier esterification of tiglic acid and isobutanol.

Transesterification

Transesterification involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to produce a different ester.[31][32][33][34] For example, methyl tiglate could be reacted with isobutanol to yield isobutyl tiglate and methanol. This method can be advantageous when the starting ester is more readily available than the corresponding carboxylic acid.

Conclusion

Isobutyl tiglate is a naturally occurring ester of significant interest due to its pleasant aroma and its presence in medicinally important plants like Roman chamomile. This technical guide has provided a detailed overview of its natural occurrence, biosynthesis, and methods for its analysis. The biosynthetic pathway, originating from the amino acid L-isoleucine, highlights the intricate metabolic processes within plants that lead to the production of such volatile compounds. The outlined protocols for steam distillation and GC-MS analysis provide a practical framework for researchers working with this and similar natural products. While the biological activities of pure isobutyl tiglate require further investigation, its role as a key component of therapeutic essential oils suggests a promising area for future research in pharmacology and drug development. The comparison with chemical synthesis methods underscores the different approaches available for obtaining this valuable compound, each with its own advantages and applications.

References

-

The Good Scents Company. (n.d.). isobutyl tiglate. Retrieved from [Link]

- Uniyal, A., Tikar, S. N., Agrawal, O. P., Sukumaran, D., & Veer, V. (2016). Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry. Archives of Agriculture and Environmental Science, 1(1), 22-37.

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Transesterification of isobutyl alcohol with MsAcT resulting in the reversible formation of an emulsion. Retrieved from [Link]

-

Essential Oils from Steam Distillation. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Catabolic pathways of valine, leucine, and isoleucine in plants. Retrieved from [Link]

-

NIH. (n.d.). Characteristics of Essential Oils of Apiaceae Family: Their Chemical Compositions, in vitro Properties and Effects on Broiler Production. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis of tiglic and angelic acid. Retrieved from [Link]

-

NCBI. (n.d.). Summary of Data Reported - Isobutyl Nitrite, β-Picoline, and Some Acrylates. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

NIH. (2024). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. Retrieved from [Link]

-

CORE. (n.d.). The Apiaceae: Ethnomedicinal family as source for industrial uses. Retrieved from [Link]

-

PubMed. (n.d.). Antimicrobial Activity of 10-isobutyryloxy-8,9-epoxythymol Isobutyrate. Retrieved from [Link]

-

PubMed. (2010). Interdependence of threonine, methionine and isoleucine metabolism in plants: accumulation and transcriptional regulation under abiotic stress. Retrieved from [Link]

-

CAHMA. (n.d.). Safer Using - Poppers. Retrieved from [Link]

- Google Patents. (n.d.). US20030008359A1 - Methods for producing L-isoleucine.

-

SciELO. (n.d.). ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. Retrieved from [Link]

-

NIH. (n.d.). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). Retrieved from [Link]

-

ResearchGate. (2024). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. Retrieved from [Link]

-

MDPI. (n.d.). Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents. Retrieved from [Link]

-

Analysis of Essential Oils Using GC- FID And GC-MS. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Apiaceae. Retrieved from [Link]

-

ResearchGate. (n.d.). The antimicrobial activities of compounds detected in the fungal extracts. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathways for catabolism of valine (a); isoleucine (b); and phytosphingosine (c). Retrieved from [Link]

-

Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Activity of Electrospun Polyvinyl Alcohol Nanofibers Filled with Poly[2-(tert-butylaminoethyl) Methacrylate]-Grafted Graphene Oxide Nanosheets. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoleucine. Retrieved from [Link]

-

SciTePress. (n.d.). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]

-

MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

-

NIH. (2012). Partial deficiency of isoleucine impairs root development and alters transcript levels of the genes involved in branched-chain amino acid and glucosinolate metabolism in Arabidopsis. Retrieved from [Link]

-

ResearchGate. (2025). Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents. Retrieved from [Link]

-

Areme. (n.d.). GC-MS Method for Essential Oil Analysis. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isoamyl tiglate. Retrieved from [Link]

-

Distillation Supplies. (2022). Making essential oil by steam distillation. Retrieved from [Link]

-

Digital Repository. (n.d.). Discoveries of pathway and regulation of branched-chain amino acid catabolism in Arabidopsis thaliana revealed through transcript and genetic studies. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

-

ScholarWorks @ UTRGV. (n.d.). ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES. Retrieved from [Link]

-

MDPI. (n.d.). Apiaceae Family as a Valuable Source of Biocidal Components and their Potential Uses in Agriculture. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

NIH. (n.d.). Dietary isoleucine affects muscle fatty acid and amino acid profiles through regulating lipid metabolism and autophagy in hybrid catfish (Pelteobagrus vachelli × Leiocassis longirostris ). Retrieved from [Link]

-

MDPI. (n.d.). Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract. Retrieved from [Link]

-

YouTube. (2016). Essential Oil Distillation Process. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis of valine and isoleucine. Enzymes and the corresponding genes: AHAS (ilvB and ilvN), acetohydroxy acid synthase. Retrieved from [Link]

Sources

- 1. isobutyl tiglate, 61692-84-0 [thegoodscentscompany.com]

- 2. Characteristics of Essential Oils of Apiaceae Family: Their Chemical Compositions, in vitro Properties and Effects on Broiler Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Apiaceae - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Interdependence of threonine, methionine and isoleucine metabolism in plants: accumulation and transcriptional regulation under abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoleucine - Wikipedia [en.wikipedia.org]

- 11. Partial deficiency of isoleucine impairs root development and alters transcript levels of the genes involved in branched-chain amino acid and glucosinolate metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d.lib.msu.edu [d.lib.msu.edu]

- 13. Dietary isoleucine affects muscle fatty acid and amino acid profiles through regulating lipid metabolism and autophagy in hybrid catfish (Pelteobagrus vachelli ♀ × Leiocassis longirostris ♂) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. engineering.iastate.edu [engineering.iastate.edu]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academics.su.edu.krd [academics.su.edu.krd]

- 23. scitepress.org [scitepress.org]

- 24. areme.co.jp [areme.co.jp]

- 25. Antimicrobial activity of 10-isobutyryloxy-8,9-epoxythymol isobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 31. researchgate.net [researchgate.net]

- 32. scielo.org.ar [scielo.org.ar]

- 33. masterorganicchemistry.com [masterorganicchemistry.com]

- 34. Ester synthesis by transesterification [organic-chemistry.org]

An In-Depth Technical Guide to the Biological Activity of Isobutyl Tiglate: A Research Framework

Foreword: Charting Unexplored Territory

In the vast landscape of chemical compounds, many remain with their full biological potential uncharted. Isobutyl tiglate, a molecule recognized primarily for its organoleptic properties in the fragrance and flavor industries, is one such compound. While its physical and chemical characteristics are well-documented, a significant gap exists in the scientific literature regarding its biological activities. This guide is not a retrospective summary of established facts, but rather a prospective framework designed to empower researchers, scientists, and drug development professionals to explore the latent biological potential of isobutyl tiglate. As a Senior Application Scientist, the objective of this document is to synthesize what is known with what is plausible, providing a scientifically rigorous roadmap for investigation. We will delve into the rationale behind exploring specific biological activities, propose detailed experimental protocols, and offer a vision for how the resulting data can be structured and interpreted. This guide is built on the principles of scientific integrity, providing a self-validating system of inquiry for those poised to investigate this promising molecule.

Isobutyl Tiglate: Physicochemical Profile and Known Applications

Isobutyl tiglate, with the chemical formula C9H16O2, is the ester of isobutyl alcohol and tiglic acid.[1][2] Its primary application to date has been as a fragrance and flavoring agent, valued for its herbal and pungent odor profile.[3] A comprehensive understanding of its physicochemical properties is fundamental to any investigation into its biological activity, as these properties will govern its solubility, stability, and bioavailability in experimental systems.

| Property | Value | Source |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | Colorless clear liquid (estimated) | [3] |

| Boiling Point | 182.00 to 184.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 153.00 °F. TCC ( 67.22 °C. ) | [3] |

| Specific Gravity | 0.89900 to 0.90200 @ 20.00 °C | [3] |

| Solubility | Soluble in alcohol; Insoluble in water | [3] |

Prospective Biological Activities: A Rationale-Driven Approach

The exploration of isobutyl tiglate's biological activity is not a random walk. By examining the bioactivities of structurally related compounds, we can formulate logical hypotheses and design targeted experimental investigations.

Insecticidal Activity: A Lead from a Structural Analog

Rationale: The most direct evidence suggesting a potential biological activity for isobutyl tiglate comes from a study on the insecticidal properties of monoterpenoids, which identified isopropyl tiglate as having activity against common pests.[4] Given the close structural similarity between isopropyl and isobutyl tiglate, it is a reasonable and compelling hypothesis that isobutyl tiglate may also possess insecticidal properties. Essential oils containing various esters are known for their insecticidal and repellent effects, often acting on the nervous system of insects.[4]

Proposed Experimental Protocol: Contact and Fumigant Toxicity Assays

This protocol is designed to assess both the direct contact and vapor-phase toxicity of isobutyl tiglate against a model insect, such as the fruit fly (Drosophila melanogaster) or the flour beetle (Tribolium castaneum).

Step-by-Step Methodology:

-

Insect Rearing: Maintain a healthy, synchronized culture of the chosen insect species under controlled conditions (e.g., 25°C, 60-70% relative humidity, 12:12 light:dark cycle).

-

Preparation of Test Solutions: Prepare a series of dilutions of isobutyl tiglate in an appropriate solvent (e.g., acetone or ethanol). A solvent-only control and a positive control (a known insecticide) should also be prepared.

-

Contact Toxicity Assay (Filter Paper Method):

-

Apply 1 mL of each test solution to a filter paper disc and allow the solvent to evaporate completely.

-

Place the treated filter paper in a petri dish.

-

Introduce a known number of adult insects (e.g., 20) into each petri dish.

-

Seal the dishes and incubate under standard rearing conditions.

-

Assess mortality at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

-

-

Fumigant Toxicity Assay (Sealed Container Method):

-

Apply a small amount of each test solution to a piece of filter paper attached to the inside of a sealed container (e.g., a glass jar with a screw cap).

-

Place a known number of insects in a small cage or vial with a mesh lid within the container, ensuring no direct contact with the treated filter paper.

-

Seal the container and incubate.

-

Assess mortality at the same intervals as the contact toxicity assay.

-

-

Data Analysis: Calculate the percentage mortality for each concentration and time point. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Data Presentation Template:

| Concentration (µg/cm²) | Replicate 1 Mortality (%) | Replicate 2 Mortality (%) | Replicate 3 Mortality (%) | Average Mortality (%) |

| Control (Solvent) | ||||

| Concentration 1 | ||||

| Concentration 2 | ||||

| Concentration 3 | ||||

| Positive Control |

Experimental Workflow Diagram:

Caption: Workflow for assessing the insecticidal activity of isobutyl tiglate.

Anti-inflammatory Activity: Insights from Related Moieties

Rationale: While no direct evidence links isobutyl tiglate to anti-inflammatory effects, several lines of indirect evidence provide a strong rationale for investigation. Isobutylamides isolated from Zanthoxylum nitidum have demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophages.[5] Additionally, various plant extracts containing tiglate esters are used in traditional medicine for their anti-inflammatory properties.[6] The inflammatory response is a critical component of many diseases, and the identification of novel anti-inflammatory agents is of high therapeutic interest.

Proposed Experimental Protocol: In Vitro Assessment in Macrophages

This protocol uses a well-established cell-based assay to screen for the anti-inflammatory potential of isobutyl tiglate by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of isobutyl tiglate for 24 hours.

-

Perform an MTT assay to determine the non-toxic concentration range of the compound. This is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of isobutyl tiglate for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A positive control (e.g., dexamethasone) should be included.

-

Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

-

Pro-inflammatory Cytokine Measurement (ELISA):

-

Collect the cell culture supernatants from the NO production assay.

-

Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits.

-

-

Data Analysis: Normalize the data to the vehicle control. Calculate the IC50 (half-maximal inhibitory concentration) for the inhibition of NO, TNF-α, and IL-6 production.

Hypothetical Signaling Pathway Diagram:

Caption: Hypothetical anti-inflammatory mechanism of isobutyl tiglate.

Antimicrobial Activity: A Broad-Spectrum Screening Approach

Rationale: Natural products containing ester moieties have been reported to possess antimicrobial properties.[7] For example, 10-isobutyryloxy-8,9-epoxythymol isobutyrate has shown moderate activity against a range of bacteria and fungi.[8] The lipophilic nature of isobutyl tiglate may allow it to interact with and disrupt microbial cell membranes, a common mechanism of action for antimicrobial compounds. A broad-spectrum screening approach is warranted to identify any potential activity against common pathogenic bacteria and fungi.

Proposed Experimental Protocol: Broth Microdilution Assay

This protocol will determine the Minimum Inhibitory Concentration (MIC) of isobutyl tiglate against a panel of clinically relevant microorganisms.

Step-by-Step Methodology:

-

Microorganism Panel: Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).

-

Preparation of Inoculum: Grow the microorganisms in appropriate broth overnight. Dilute the cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of isobutyl tiglate in the appropriate broth.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganisms and broth), a negative control (broth only), and a drug control (a known antibiotic or antifungal).

-

Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.

-

-

MIC Determination: The MIC is the lowest concentration of isobutyl tiglate that completely inhibits visible growth of the microorganism.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

Subculture the contents of the wells with no visible growth onto agar plates.

-

Incubate the plates and observe for growth.

-

The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU/mL compared to the initial inoculum.

-

Experimental Workflow Diagram:

Sources

- 1. 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | C9H16O2 | CID 5367806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester [webbook.nist.gov]

- 3. isobutyl tiglate, 61692-84-0 [thegoodscentscompany.com]

- 4. Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of isobutylamides from zanthoxylum nitidum var. tomentosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. An Initial Report of the Antimicrobial Activities of Volatiles Produced during Rapid Volatilization of Oils [mdpi.com]

- 8. Antimicrobial activity of 10-isobutyryloxy-8,9-epoxythymol isobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Isobutyl Tiglate for Research and Development

This guide provides comprehensive safety and handling protocols for isobutyl tiglate, specifically tailored for researchers, scientists, and professionals in the drug development sector. Moving beyond generic safety data sheets, this document delves into the causal reasoning behind safety measures, offering a self-validating system for risk mitigation in a laboratory setting.

Understanding Isobutyl Tiglate: A Chemist's Perspective

Isobutyl tiglate (CAS No. 61692-84-0) is an ester with a characteristic herbal and pungent odor.[1] It is primarily used as a fragrance and flavoring agent.[1] A thorough understanding of its chemical and physical properties is fundamental to anticipating its behavior and handling it safely.

The causality behind its handling requirements stems from its ester functional group and its specific physical characteristics. Esters can undergo hydrolysis, especially in the presence of strong acids or bases, which is a key consideration for storage and chemical compatibility. Its volatility, indicated by its vapor pressure, dictates the need for adequate ventilation to prevent inhalation exposure.

Physicochemical Properties of Isobutyl Tiglate

| Property | Value | Source |

| Molecular Formula | C9H16O2 | [2] |

| Molecular Weight | 156.22 g/mol | [2] |

| Appearance | Colorless clear liquid (est.) | [1] |

| Boiling Point | 182.00 to 184.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 153.00 °F (67.22 °C) (Closed Cup) | [1] |

| Vapor Pressure | 0.617000 mmHg @ 25.00 °C (est.) | [1] |

| Solubility | Soluble in alcohol; Insoluble in water (164.4 mg/L @ 25 °C est.) | [1] |

| Specific Gravity | 0.89900 to 0.90200 @ 20.00 °C | [1] |

Hazard Identification and Risk Assessment: A Contradiction in Classification

A critical aspect of ensuring safety is a clear understanding of a substance's hazards. In the case of isobutyl tiglate, there is a notable discrepancy in its GHS classification.

According to the European Chemicals Agency (ECHA) C&L Inventory, aggregated data from 90 notifiers indicate that isobutyl tiglate does not meet the criteria for GHS hazard classification.[2] However, some older chemical supplier databases classify it as an irritant (Xi; R38 - Irritating to skin).[1] This discrepancy likely arises from older classification systems or variations in the purity of the substance tested.